4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
説明
This compound is a quinazolinone derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core modified with a 2-((2,6-dimethylphenyl)amino)-2-oxoethyl group at position 1 and a cyclohexanecarboxamide-phenethyl moiety at position 2. The quinazolinone scaffold is widely recognized for its role in kinase inhibition (e.g., EGFR/HER2) and carbonic anhydrase (CA) modulation . The 2,6-dimethylphenyl group likely enhances steric bulk and lipophilicity, while the cyclohexanecarboxamide-phenethyl chain contributes to improved metabolic stability and membrane permeability compared to simpler alkyl or sulfonamide substituents .
特性
CAS番号 |
866346-13-6 |
|---|---|
分子式 |
C34H38N4O4 |
分子量 |
566.702 |
IUPAC名 |
4-[[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H38N4O4/c1-23-9-8-10-24(2)31(23)36-30(39)22-37-29-14-7-6-13-28(29)33(41)38(34(37)42)21-26-15-17-27(18-16-26)32(40)35-20-19-25-11-4-3-5-12-25/h3-14,26-27H,15-22H2,1-2H3,(H,35,40)(H,36,39) |
InChIキー |
DRKBYCBYUPIZNY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.54 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, a series of quinazoline-pyrimidine hybrids demonstrated significant antiproliferative activity against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most potent compound in this series exhibited an IC50 value of 5.9 µM against A549 cells, outperforming standard chemotherapeutics like Cisplatin .
The proposed mechanism of action for compounds similar to the one often involves:
- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
- Targeting specific pathways : Such as those involving Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and is often overexpressed in cancers .
Anti-HIV Activity
While the specific compound has not been directly tested for anti-HIV activity, related compounds have shown promise in inhibiting HIV replication. For instance, derivatives based on similar scaffolds have been evaluated for their effects on HIV strains in vitro, suggesting a potential avenue for further investigation .
Case Studies and Research Findings
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide exhibit anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit specific kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1) . This compound's structure allows it to potentially target similar pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes associated with inflammatory processes and cancer. It may act on cyclooxygenase enzymes (COX), which are critical in mediating inflammation and pain . Inhibitors of COX enzymes are essential in developing anti-inflammatory drugs.
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of quinazoline compounds demonstrated that modifications to the quinazoline core could enhance biological activity against cancer cell lines. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro .
Pharmacological Studies
In pharmacological assessments, compounds similar to 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide were tested for their effects on lipid peroxidation and enzyme inhibition. Results indicated significant anti-lipid peroxidation activity, suggesting potential use in oxidative stress-related conditions .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological distinctions:
Key Differentiators
2,6-Dimethylphenyl vs. p-tolyl/sulfonamide: The dimethylphenyl group provides steric hindrance, reducing off-target interactions with CA isoforms while maintaining kinase affinity .
Biological Activity :
- Unlike sulfonamide-based CA inhibitors (e.g., compound 6), the target compound’s lack of a sulfonamide group may shift selectivity toward kinases (e.g., EGFR/HER2) over CA isoforms .
- The phenethyl chain may mimic tyrosine kinase inhibitor scaffolds (e.g., gefitinib), suggesting ATP-competitive inhibition .
Synthetic Routes :
- The target compound likely employs a chloroacetamide coupling strategy (similar to compound 4d in ) or thioether formation (as in ) for substituent attachment .
Thermodynamic and Spectral Data
- Melting Point : Expected to exceed 250°C (cf. 257–308°C for sulfonamide analogues in –6), reflecting higher crystallinity due to the cyclohexane ring .
- 1H-NMR: Key signals include δ 2.30 ppm (2,6-dimethylphenyl CH3), δ 7.20–7.92 ppm (quinazolinone and phenethyl aromatic protons), and δ 10.13 ppm (amide NH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
